Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
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Overview
Description
Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, a chlorosulfonyl group, and a carboxylate group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate typically involves the reaction of 4-(chlorosulfonyl)-1H-indole-1-carboxylic acid with benzyl alcohol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the modification of proteins or nucleic acids. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit or modulate the activity of enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
- Benzyl 4-(methylsulfonyl)-1H-indole-1-carboxylate
- Benzyl 4-(fluorosulfonyl)-1H-indole-1-carboxylate
- Benzyl 4-(bromosulfonyl)-1H-indole-1-carboxylate
Comparison: Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to its methyl, fluoro, and bromo analogs. The chlorosulfonyl group is more reactive towards nucleophiles, making it a valuable intermediate in synthetic chemistry .
Biological Activity
Benzyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including data tables, case studies, and key research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzyl Group : Enhances lipophilicity and facilitates membrane permeability.
- Chlorosulfonyl Group : Increases electrophilic reactivity, allowing interactions with nucleophilic sites on proteins or enzymes.
- Indole Core : Known for various biological activities, including modulation of neurotransmitter systems and potential anticancer properties.
The molecular formula is C₁₁H₈ClO₄S, with a molecular weight of approximately 299.7 g/mol.
The biological activity of this compound can be attributed to its electrophilic nature. The chlorosulfonyl group allows it to:
- Interact with nucleophilic amino acids in proteins, potentially inhibiting enzyme activity.
- Target specific biological pathways involved in disease processes, particularly in cancer and microbial infections.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Case Study : A study evaluated the antimicrobial efficacy of various indole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating moderate antibacterial activity.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- In Vitro Studies : In a study assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited IC₅₀ values ranging from 10 to 25 µM, suggesting significant cytotoxicity .
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | MIC (µg/mL) | IC₅₀ (µM) | Primary Activity |
---|---|---|---|
This compound | 32 | 10-25 | Antimicrobial, Anticancer |
Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate | 16 | 8-20 | Antimicrobial |
Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate | 64 | 15-30 | Anticancer |
Properties
Molecular Formula |
C16H12ClNO4S |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
benzyl 4-chlorosulfonylindole-1-carboxylate |
InChI |
InChI=1S/C16H12ClNO4S/c17-23(20,21)15-8-4-7-14-13(15)9-10-18(14)16(19)22-11-12-5-2-1-3-6-12/h1-10H,11H2 |
InChI Key |
IGBZDXOBZUVSBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C=CC=C3S(=O)(=O)Cl |
Origin of Product |
United States |
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